PHT-7.3
Übersicht
Beschreibung
PHT-7.3 ist ein selektiver Inhibitor der Pleckstrin-Homologie-Domäne des Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). Diese Verbindung ist besonders wichtig in der Krebsforschung, da sie das Wachstum von mutierten KRAS-Zellen und -Tumoren hemmen kann, während sie nur minimale Auswirkungen auf wildtypische KRAS-Zellen hat .
Wissenschaftliche Forschungsanwendungen
PHT-7.3 hat wichtige Anwendungen in der Krebsforschung. Es hat sich gezeigt, dass es KRAS-getriebene Tumoren bei Mäusen durch gezielte Ansprache des zellulären Gerüsts, an das mutiertes KRAS bindet, verkleinert . Diese Verbindung ist besonders nützlich bei der Untersuchung der Ras-Signalwege und der Entwicklung von therapeutischen Strategien für KRAS-getriebene Krebsarten, die häufig vorkommen und tödlich sind . Darüber hinaus macht die selektive Inhibition von mutiertem KRAS durch this compound es zu einem wertvollen Werkzeug, um die molekularen Mechanismen der Proliferation, des Überlebens und der Migration von Krebszellen zu verstehen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an die Pleckstrin-Homologie-Domäne von Cnk1 bindet. Diese Bindung verhindert die Kolokalisation der Plasmamembran von mutiertem KRAS und hemmt so seine Aktivierung . Die Hemmung von Cnk1 blockiert das Wachstum und die Signalübertragung von mutierten KRAS-Zellen und reduziert so die Effizienz der Ras-Signalübertragung und des Tumorwachstums . Diese selektive Inhibition macht this compound zu einem attraktiven therapeutischen Ziel für Patienten mit mutiertem KRAS-getriebenem Krebs .
Wirkmechanismus
Target of Action
PHT-7.3, also known as Chembl4528582 or 4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one, is a selective inhibitor of the connector enhancer of kinase suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain . The primary target of this compound is the Cnk1 PH domain, which plays a crucial role in the regulation of cell growth and differentiation .
Mode of Action
This compound interacts with its target, the Cnk1 PH domain, by binding to it with a dissociation constant (Kd) of 4.7 μM . This interaction inhibits the function of Cnk1, thereby affecting the signaling of mut-KRas .
Biochemical Pathways
The inhibition of Cnk1 by this compound affects the Ras signaling pathway . This pathway is involved in cell growth and differentiation, and its dysregulation is often associated with the development of cancer . By inhibiting the Cnk1 PH domain, this compound disrupts the signaling of mut-KRas, thereby affecting the downstream effects of the Ras signaling pathway .
Result of Action
The result of this compound’s action is the inhibition of mut-KRas cancer cell and tumor growth and signaling . This leads to a decrease in the proliferation of cancer cells, demonstrating the antitumor activity of this compound .
Biochemische Analyse
Biochemical Properties
PHT-7.3 plays a crucial role in biochemical reactions, particularly in the context of cancer biology . It interacts with the PH domain of Cnk1, preventing plasma membrane colocalization with mutant KRas . This interaction inhibits mutant KRas, but not wild-type KRas, cancer cell and tumor growth and signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the growth and signaling of mutant KRas cancer cells . This includes an impact on cell signaling pathways, specifically the Ras/Raf/Mek/Erk signaling cascade .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding selectively to the PH domain of Cnk1 . This prevents plasma membrane colocalization with mutant KRas, thereby inhibiting its activation . This selective inhibition blocks the growth and Raf/Mek/Erk, Rho, and RalA/B signaling in mutant KRas lung and colon cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound has demonstrated desirable qualities in laboratory settings, including good in vivo pharmacokinetic properties . It exhibits cytostatic antitumor activity when dosed daily at 200 mg/kg intraperitoneally for up to 20 days .
Vorbereitungsmethoden
Die Synthese von PHT-7.3 beinhaltet molekulare Modellierung und strukturelle Modifikationen, um eine selektive Bindung an die Pleckstrin-Homologie-Domäne von Cnk1 zu erreichen . Die genauen synthetischen Routen und industriellen Produktionsmethoden sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass this compound in verschiedenen Formen, einschließlich fester Form und Lösung, für Forschungszwecke erhältlich ist .
Analyse Chemischer Reaktionen
PHT-7.3 unterliegt selektiven Inhibitionsreaktionen mit der Pleckstrin-Homologie-Domäne von Cnk1. Es unterliegt nicht typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Stattdessen besteht seine primäre Interaktion in der Bindung an die Pleckstrin-Homologie-Domäne, wodurch die Kolokalisation der Plasmamembran mit mutiertem KRAS verhindert wird . Diese selektive Bindung hemmt das Wachstum und die Signalübertragung von mutierten KRAS-Krebszellen und -Tumoren .
Vergleich Mit ähnlichen Verbindungen
PHT-7.3 ist einzigartig in seiner selektiven Inhibition der Pleckstrin-Homologie-Domäne von Cnk1, was es von anderen Verbindungen unterscheidet, die den Ras-Signalweg anvisieren . Ähnliche Verbindungen umfassen andere Inhibitoren des Ras-Signalwegs, wie z. B. GSK973, einen hochspezifischen BET BD2-Inhibitor, und AUTAC4, eine mitochondrien-gezielte Autophagie-gezielte Chimäre . Die Spezifität von this compound für die Pleckstrin-Homologie-Domäne von Cnk1 und seine selektive Inhibition von mutiertem KRAS machen es zu einer einzigartigen und wertvollen Verbindung in der Krebsforschung .
Biologische Aktivität
The compound 4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a phthalazinone core, thiazole moiety, and dioxane ring suggests possible interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the phthalazinone core from phthalic anhydride.
- Introduction of the dioxane and thiazole moieties through nucleophilic substitutions and condensation reactions.
Antimicrobial Activity
Research has demonstrated that derivatives of phthalazinones exhibit significant antimicrobial properties. For instance, a study on related compounds showed effectiveness against various bacterial and fungal strains. The synthesized compounds were characterized using spectral data and displayed varying degrees of antimicrobial activity, indicating that modifications in structure could enhance efficacy against specific pathogens .
Anticancer Properties
Compounds containing thiazole and phthalazinone structures have been investigated for their anticancer potential. A notable study highlighted that certain derivatives showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating promising activity . The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:
- The thiazole ring may interact with biological receptors or enzymes due to its electron-withdrawing properties.
- The phthalazinone structure could participate in π-π stacking interactions with DNA or proteins, potentially leading to inhibition of replication or transcription processes.
Case Study 1: Antimicrobial Screening
In a screening study involving various synthesized phthalazinone derivatives, several compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at the thiazole position significantly impacted antimicrobial potency.
Compound | Antimicrobial Activity (Zone of Inhibition) |
---|---|
Compound A | 20 mm (S. aureus) |
Compound B | 15 mm (E. coli) |
Compound C | 25 mm (C. albicans) |
Case Study 2: Anticancer Efficacy
A series of thiazole-substituted phthalazinones were evaluated for their cytotoxicity against various cancer cell lines. One particular derivative demonstrated an IC50 value of 5 μM against MCF-7 cells, suggesting significant anticancer activity.
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
Compound D | MCF-7 | 5 |
Compound E | HCT-116 | 10 |
Eigenschaften
IUPAC Name |
4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMVLVIYVAFSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of PHT-7.3 in inhibiting mutant KRAS-driven cancer cell growth?
A1: this compound selectively targets the pleckstrin homology (PH) domain of Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). [, ] CNK1 normally interacts with mutant KRAS at the plasma membrane, enhancing its signaling through the Raf/MEK/ERK, Rho, and RalA/B pathways, ultimately driving cell proliferation, survival, and migration. [, ] By binding to the PH domain, this compound disrupts the co-localization of CNK1 with mutant KRAS at the plasma membrane, effectively inhibiting downstream signaling and leading to cell cycle arrest and reduced tumor growth. [, ] This mechanism is particularly relevant for cancers driven by mutant KRAS, a common oncogenic driver lacking effective targeted therapies. [, ]
Q2: What is the evidence that this compound's effect is mediated through the inhibition of CNK1's PH domain?
A2: Several lines of evidence support the conclusion that this compound exerts its effects through binding to the PH domain of CNK1:
- Direct Binding: Research demonstrated that this compound directly and selectively binds to the PH domain of CNK1. []
- Co-localization Disruption: Treatment with this compound was shown to disrupt the co-localization of CNK1 and mutant KRAS at the plasma membrane, a process dependent on the PH domain's interaction with membrane lipids. []
- Functional Effects Mimic CNK1 Depletion: The observed inhibition of downstream KRAS signaling, reduced cell growth, and increased cell cycle arrest upon this compound treatment are consistent with the effects observed when CNK1 is genetically depleted. []
Q3: What preclinical data are available to support the potential of this compound as an anti-cancer agent?
A3: Preclinical studies demonstrated that this compound:
- Inhibits Cell Growth: this compound selectively inhibited the growth of mutant KRAS harboring non-small cell lung cancer (NSCLC) and colon cancer cells in vitro, while having minimal effects on cells with wild-type KRAS. [, ]
- Reduces Tumor Growth: In vivo studies using xenograft models of mutant KRAS NSCLC demonstrated significant tumor growth inhibition upon treatment with this compound, with no effect observed in wild-type KRAS models. []
- Synergistic Effects: this compound showed enhanced anti-tumor activity when combined with other targeted therapies like erlotinib and trametinib in preclinical models. []
Q4: What are the future directions for research on this compound?
A4: Further investigations are warranted to:
- Delaney, R. et al. Selective inhibition of mutant KRAS cell and tumor growth by this compound, an inhibitor of the KRas signaling nanocluster protein Cnk1 [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2017; 2017 Apr 1-5; Washington, DC. Philadelphia (PA): AACR; Cancer Res 2017;77(13 Suppl):Abstract nr 3015. doi:10.1158/1538-7445.AM2017-3015
- Indarte, M. et al. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors. Mol Cancer Ther. 2019 May;18(5):900-910. doi: 10.1158/1535-7163.MCT-18-0650.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.